molecular formula C17H19FN4O2 B2401771 N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide CAS No. 2034484-86-9

N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2401771
CAS No.: 2034484-86-9
M. Wt: 330.363
InChI Key: QGBRMPNTYQUYPJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H19FN4O2 and its molecular weight is 330.363. The purity is usually 95%.
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Scientific Research Applications

GyrB Inhibitors in Antituberculosis Therapy

One notable application involves its role in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a compound related to N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide, was identified as a promising candidate showing activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating its potential as an antituberculosis agent without exhibiting cytotoxicity at relevant concentrations (Jeankumar et al., 2013).

Dopamine Receptor Ligand

Another research application is its utilization in the synthesis of potential dopamine D4 receptor ligands. Compounds containing the 4-fluorobenzyl moiety have been synthesized and evaluated for their in vitro receptor binding affinities, demonstrating their potential as neuroactive ligands (Yang Fang-wei, 2013).

Kinase Inhibitor for Cancer Therapy

In the realm of oncology, derivatives of this compound have been explored for their efficacy as kinase inhibitors. For instance, compounds structurally related to this chemical have shown selective inhibition of the Met kinase superfamily, demonstrating potential in tumor stasis in gastric carcinoma models and advancing into phase I clinical trials, highlighting their role in cancer therapy (Schroeder et al., 2009).

Cannabinoid Receptor Antagonists

Furthermore, this compound's framework has contributed to the development of cannabinoid receptor antagonists. The structural motif of the N-(4-fluorobenzyl) group has been crucial in designing potent and selective brain cannabinoid CB1 receptor antagonists, aiding in the understanding of cannabinoid receptor binding sites and potentially offering therapeutic avenues to mitigate the adverse effects of cannabinoids (Lan et al., 1999).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-pyrazin-2-yloxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-14-5-3-13(4-6-14)10-21-17(23)22-9-1-2-15(12-22)24-16-11-19-7-8-20-16/h3-8,11,15H,1-2,9-10,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBRMPNTYQUYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.